R121919

描述

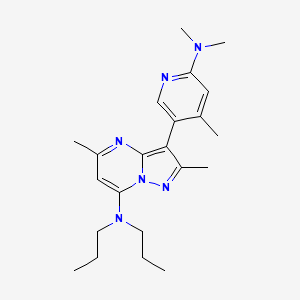

Structure

3D Structure

属性

IUPAC Name |

3-[6-(dimethylamino)-4-methylpyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N6/c1-8-10-27(11-9-2)20-13-16(4)24-22-21(17(5)25-28(20)22)18-14-23-19(26(6)7)12-15(18)3/h12-14H,8-11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNRUWYFVIGKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=CC(=NC2=C(C(=NN12)C)C3=CN=C(C=C3C)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173162 | |

| Record name | NBI-30775 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195055-03-9 | |

| Record name | NBI-30775 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195055039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NBI-30775 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NBI-30775 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G82N555U1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

R121919: A Technical Guide to its Mechanism of Action in the Stress Response

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

R121919, also known as NBI-30775, is a potent and selective, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). Extensive preclinical and limited clinical data have demonstrated its ability to modulate the stress response, primarily through its interaction with the hypothalamic-pituitary-adrenal (HPA) axis. By blocking the action of corticotropin-releasing factor (CRF) at the CRF1 receptor, this compound effectively attenuates the downstream signaling cascade that leads to the release of stress hormones such as adrenocorticotropic hormone (ACTH) and corticosterone (B1669441). This mechanism of action underlies its observed anxiolytic and antidepressant-like effects in various animal models of stress. This document provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, in vivo efficacy, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: CRF1 Receptor Antagonism

The primary mechanism of action of this compound is its high-affinity binding to and blockade of the CRF1 receptor.[1][2] CRF is a key neuropeptide that initiates the body's response to stress.[3][4] When released from the hypothalamus, CRF binds to CRF1 receptors in the anterior pituitary gland, triggering the synthesis and release of ACTH. ACTH, in turn, stimulates the adrenal cortex to produce glucocorticoids, such as corticosterone in rodents and cortisol in humans. This sequence of events is known as the HPA axis.

This compound competitively inhibits the binding of CRF to the CRF1 receptor, thereby disrupting this signaling cascade. This leads to a reduction in the release of ACTH and corticosterone, effectively dampening the physiological response to stress.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity and in vivo efficacy of this compound.

Table 1: Receptor Binding Affinity of this compound

| Parameter | Value | Species | Receptor Source | Reference |

| Ki | 2-5 nM | Human | Recombinant | [1] |

| Ki | 3.5 nM | Not Specified | Not Specified | [2] |

Table 2: In Vivo Effects of this compound on HPA Axis and Behavior

| Experimental Model | Species | Dose | Effect | Reference |

| Restraint Stress | Rat | 10 mg/kg, i.v. | 91% reduction in peak plasma ACTH | [4] |

| Restraint Stress | Rat | 10 mg/kg, i.v. | 75% reduction in peak plasma corticosterone | [4] |

| Novelty Stress | Rat | 10 mg/kg, s.c. | 82% decrease in ACTH response | [4] |

| Novelty Stress | Rat | 10 mg/kg, s.c. | 97% decrease in corticosterone response | [4] |

| Defensive Withdrawal | Rat | 20 mg/kg/day | Increased time in open field (138±36s vs 52±12s for vehicle) | [3] |

| Major Depression | Human | 5-80 mg/day | Significant reductions in depression and anxiety scores | [5][6] |

Signaling Pathways and Experimental Workflows

Hypothalamic-Pituitary-Adrenal (HPA) Axis and the Action of this compound

The following diagram illustrates the HPA axis and the point of intervention for this compound.

Caption: The HPA axis and this compound's point of intervention.

General Workflow for Preclinical Evaluation of this compound

The diagram below outlines a typical experimental workflow for assessing the efficacy of this compound in a preclinical stress model.

Caption: A generalized preclinical experimental workflow.

Detailed Experimental Protocols

Receptor Binding Assay (Hypothetical)

-

Objective: To determine the binding affinity (Ki) of this compound for the CRF1 receptor.

-

Receptor Source: Membranes from CHO cells stably expressing the human CRF1 receptor.

-

Radioligand: [125I]-Tyr0-Sauvagine or [125I]-Tyr0-ovine CRF.

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound in a suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4).

-

The incubation is carried out at a specific temperature (e.g., 22°C) for a defined period (e.g., 120 minutes) to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled CRF analog (e.g., 1 µM unlabeled CRF).

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Restraint Stress Model in Rats

-

Objective: To evaluate the effect of this compound on the HPA axis response to an acute stressor.

-

Animals: Male Sprague-Dawley rats.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 70% polyethylene (B3416737) glycol 400 in water) and administered intravenously (i.v.) or subcutaneously (s.c.) at various doses.[1] The vehicle is administered to the control group.

-

Procedure:

-

Rats are habituated to the experimental room for at least one hour before the experiment.

-

A baseline blood sample is collected.

-

This compound or vehicle is administered.

-

After a specific pretreatment time (e.g., 60 minutes), rats are subjected to restraint stress for a defined duration (e.g., 15 minutes) by placing them in a well-ventilated plastic restrainer.

-

Blood samples are collected at various time points during and after the stress period via an indwelling jugular catheter.

-

-

Hormone Measurement: Plasma concentrations of ACTH and corticosterone are determined using commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits.

-

Data Analysis: The area under the curve (AUC) for hormone concentration over time is calculated for each treatment group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the hormone responses between the this compound-treated and vehicle-treated groups.

Defensive Withdrawal Behavioral Paradigm in Rats

-

Objective: To assess the anxiolytic-like effects of this compound.

-

Apparatus: A large, open, brightly lit circular field with a narrow, dark tube placed against the wall.

-

Drug Administration: this compound is dissolved in a vehicle (e.g., 5% polyethoxylated castor oil) and administered subcutaneously (s.c.) at various doses.[1]

-

Procedure:

-

Rats are placed individually into the dark tube.

-

The latency to emerge from the tube and the total time spent in the open field during a specific observation period (e.g., 15 minutes) are recorded.

-

-

Data Analysis: The mean latency to emerge and the mean time spent in the open field are calculated for each treatment group. Statistical analysis (e.g., t-test or ANOVA) is used to compare the behavior of this compound-treated and vehicle-treated animals. An increase in the time spent in the open field is indicative of an anxiolytic-like effect.

Conclusion

This compound is a well-characterized CRF1 receptor antagonist with a clear mechanism of action in the stress response. Its ability to potently and selectively block the CRF1 receptor leads to a significant attenuation of the HPA axis, as evidenced by the reduction in stress-induced ACTH and corticosterone levels. This biochemical effect translates into observable anxiolytic and antidepressant-like behaviors in preclinical models. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for further research and development of CRF1 receptor antagonists as potential therapeutics for stress-related disorders. The further clinical development of this compound was halted due to observations of side effects on liver function.[7] Nevertheless, it remains a valuable tool for understanding the role of the CRF system in stress and affective disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. R 121919 hydrochloride | CRF1 Receptors | Tocris Bioscience [tocris.com]

- 3. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The corticotropin-releasing factor1 receptor antagonist this compound attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the high-affinity corticotropin-releasing hormone receptor 1 antagonist this compound in major depression: the first 20 patients treated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Corticotrophin releasing factor receptor 1antagonists prevent chronic stress-induced behavioral changes and synapse loss in aged rats - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anxiolytic Potential of R121919: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical anxiolytic properties of R121919, a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor 1 (CRF1) receptor. The hypersecretion of CRF is strongly implicated in the pathophysiology of anxiety and affective disorders, making the CRF1 receptor a prime therapeutic target.[1][2] this compound has been evaluated in various preclinical models to determine its efficacy in mitigating anxiety-like behaviors and stress responses.

Core Mechanism of Action: Targeting the CRF1 Receptor

Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress.[1] When released, particularly in limbic and prefrontal brain areas, CRF binds to its receptors, with the CRF1 subtype playing a crucial role in initiating the stress cascade.[3] This includes the activation of the Hypothalamic-Pituitary-Adrenal (HPA) axis, leading to the release of Adrenocorticotropic hormone (ACTH) and corticosterone.[1] this compound exerts its effects by selectively blocking the CRF1 receptor, thereby attenuating the downstream signaling initiated by CRF.[1][4] It has a high affinity for the CRF1 receptor, with a reported Ki of 2 to 5 nM, and demonstrates over 1000-fold weaker activity at the CRF2 receptor and other binding sites.[5]

Efficacy in Preclinical Anxiety Models

This compound has demonstrated anxiolytic-like properties across several rodent behavioral paradigms. The effects are most pronounced in models involving a significant stress component or in animals with a high innate anxiety phenotype.

Defensive Withdrawal Test

This paradigm assesses anxiety by measuring a rodent's latency to emerge from a protective enclosure into a more exposed, novel environment. A decrease in latency and time spent in the tube is indicative of an anxiolytic effect.

Table 1: Effects of this compound in the Defensive Withdrawal Test

| Study Type | Species | Dose / Regimen | Key Findings | Reference |

|---|---|---|---|---|

| Acute | Rat | Dose-dependent (s.c.) | Decreased latency to exit and total time spent in the tube. | [1] |

| Chronic | Rat | 20 mg/kg/day (~4 weeks) | Significantly increased time spent in the open field (138 ± 36 s vs. 52 ± 12 s for vehicle). |[2] |

Experimental Protocol: Defensive Withdrawal The apparatus consists of a narrow tube or cylinder placed within a larger, open, and illuminated arena.

-

A single rat is placed inside the tube at the beginning of the trial.

-

The animal's behavior is recorded for a set duration (e.g., 15 minutes).

-

Key parameters measured include the latency to emerge from the tube (all four paws out) and the total time spent within the tube versus the open area.

-

This compound or vehicle is typically administered subcutaneously (s.c.) 60 minutes prior to testing.[1]

References

- 1. The corticotropin-releasing factor1 receptor antagonist this compound attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The CRH1 receptor antagonist this compound attenuates stress-elicited sleep disturbances in rats, particularly in those with high innate anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The anxiolytic effect of the CRH(1) receptor antagonist this compound depends on innate emotionality in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

R121919 and the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of R121919, a potent and selective non-peptide corticotropin-releasing factor 1 (CRF1) receptor antagonist, on the hypothalamic-pituitary-adrenal (HPA) axis. This compound has been investigated for its therapeutic potential in stress-related disorders, such as depression and anxiety, primarily through its modulation of the HPA axis. This document synthesizes key findings from preclinical and clinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Introduction: The HPA Axis and CRF1 Receptor Antagonism

The hypothalamic-pituitary-adrenal (HPA) axis is a critical neuroendocrine system that regulates the body's response to stress.[1] Dysregulation of the HPA axis, often characterized by hyperactivity of corticotropin-releasing factor (CRF) systems, is implicated in the pathophysiology of major depression and anxiety disorders.[2][3] CRF, a 41-amino acid neuropeptide, initiates the stress response by binding to CRF receptors, with the CRF1 subtype playing a primary role in mediating the endocrine and behavioral responses to stress.[1][4]

This compound (also known as NBI-30775) is a small-molecule, orally bioavailable antagonist that selectively binds to the CRF1 receptor with high affinity.[5][6] By blocking the action of CRF at this receptor, this compound is hypothesized to normalize HPA axis hyperactivity and thereby alleviate symptoms of stress-related psychiatric conditions.[7]

Mechanism of Action of this compound

This compound exerts its effects by competitively inhibiting the binding of CRF to the CRF1 receptors located predominantly in the anterior pituitary gland, as well as in various stress-responsive brain regions.[1][3] This blockade prevents the downstream signaling cascade that leads to the synthesis and release of Adrenocorticotropic Hormone (ACTH) from the pituitary. Consequently, the adrenal glands are not stimulated to produce and release glucocorticoids (cortisol in humans, corticosterone (B1669441) in rodents).

Figure 1: HPA Axis signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings on this compound's binding affinity and its in vivo effects on HPA axis hormones from various studies.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Value | Species/System | Reference |

| Ki | 2-5 nM | CRF1 Receptor | [6] |

| Ki | 3.5 nM | CRF1 Receptor | |

| IC50 | 50 nM | CHO Cells | [6] |

Note: Ki represents the inhibition constant, a measure of binding affinity. IC50 is the half-maximal inhibitory concentration.[8][9]

Table 2: In Vivo Effects of this compound on HPA Axis Hormones (Preclinical)

| Species | Stressor | Dose / Route | Effect on ACTH | Effect on Corticosterone | Reference |

| Rat | Restraint | 10 mg/kg, i.v. | ↓ 91% (peak plasma) | ↓ 75% (peak plasma) | [4] |

| Rat | Novelty | 10 mg/kg, s.c. | ↓ 82% | ↓ 97% | [4] |

| Rat | Defensive Withdrawal | 20 mg/kg, chronic | No significant change | No significant change | [10] |

| Rat | Air Puff Startle | 20 mg/kg, chronic | Non-significant attenuation | Non-significant attenuation | [10] |

| Aged Rat | Chronic Stress | Administered in food | Prevented stress-induced increases | Prevented stress-induced increases | [11] |

Table 3: In Vivo Effects of this compound on HPA Axis Hormones (Clinical)

| Population | Condition | Dose | Effect on Basal ACTH/Cortisol | Effect on CRF-Challenged ACTH/Cortisol | Reference |

| Humans | Major Depression | 5-80 mg (30 days) | No impairment/change | No impairment/change | [2][5][12] |

Experimental Protocols

This section details the methodologies employed in key preclinical and clinical studies investigating this compound.

Preclinical Studies in Rodents

-

Subjects: Studies commonly utilized male Sprague-Dawley rats or specific rat lines bred for high/low anxiety-related behavior.[3][4][13]

-

Drug Administration:

-

Acute Studies: this compound was often dissolved in vehicles like 70% polyethylene (B3416737) glycol 400 for intravenous (i.v.) injection or 5% polyethoxylated castor oil for subcutaneous (s.c.) administration.[6] Doses ranged from 5 to 20 mg/kg.

-

Chronic Studies: this compound was administered daily, for example at 20 mg/kg for approximately 4 weeks, or mixed into food chow for 3 months.[10][11]

-

-

Stress Paradigms:

-

Restraint Stress: Rats were placed in restrainers for a short duration (e.g., 5 minutes) to induce a robust HPA axis response.[4]

-

Defensive Withdrawal: This paradigm assesses anxiety-like behavior by measuring the time an animal spends in a protective tube versus an open field.[4][10]

-

Air Puff Startle: A sudden jet of air was used as a stressor to elicit an HPA response.[10]

-

-

Hormone Measurement: Blood samples were typically collected via surgically implanted jugular cannulas at various time points post-stressor.[4] Plasma ACTH and corticosterone concentrations were then quantified using radioimmunoassay (RIA) or other established assay techniques.

-

Receptor Occupancy: In some studies, CRF1 receptor occupancy was measured ex vivo in brain tissue (e.g., cortex) to correlate with behavioral and endocrine effects. A 10 mg/kg dose in rats was associated with approximately 85% occupancy of CRF1 receptors.[4]

Figure 2: Generalized workflow for preclinical evaluation of this compound.

Clinical Studies in Humans

-

Subjects: An open-label study was conducted on 24 patients (20 completed) diagnosed with a major depressive episode.[2][5]

-

Study Design: The trial was a 30-day, open-label, dose-escalation study. Patients were enrolled in two panels:

-

Endocrine Evaluation:

-

Basal Levels: Serum corticotropin (B344483) (ACTH) and cortisol concentrations were measured at baseline and during treatment.[2]

-

CRH Challenge Test: To assess the functional integrity of the HPA axis, an exogenous CRH challenge was administered before and after the 30-day treatment period. The subsequent ACTH and cortisol responses were measured.[2][5]

-

-

Safety and Tolerability: Clinical laboratory parameters, including liver enzymes, EEG, and ECG, were monitored throughout the study.[2]

-

Efficacy Measures: Depression and anxiety symptoms were assessed using clinician and patient-rated scales.[5]

Summary of Findings

Preclinical Evidence

In animal models, acute administration of this compound potently attenuates the HPA axis response to various stressors.[4] It dose-dependently reduces the release of both ACTH and corticosterone following restraint or novelty stress.[4] These findings confirm that this compound acts as a functional CRF1 receptor antagonist in vivo.[4]

Studies on chronic administration of this compound have yielded more nuanced results. Long-term treatment did not significantly alter basal ACTH or corticosterone concentrations, suggesting that it does not suppress the baseline functioning of the HPA axis.[10] While a clear attenuation of the HPA response to a stressor was observed, the effect was not always statistically significant.[10] Importantly, chronic blockade did not appear to induce an Addisonian-like state or impair the HPA axis's ability to mount a response to stress, a crucial consideration for clinical utility.[10]

Clinical Evidence

The primary clinical study of this compound in patients with major depression found the drug to be safe and well-tolerated.[2][5] A key finding was that 30 days of treatment with this compound did not impair basal ACTH or cortisol secretory activity .[5][12] Furthermore, the responsiveness of the HPA axis to an exogenous CRH challenge remained intact, indicating that the pituitary and adrenal glands could still mount a normal response when stimulated.[2][5] While the study reported significant reductions in depression and anxiety scores, further development was halted due to elevations in liver enzymes observed in healthy subjects.[12]

Figure 3: Logical flow of this compound's effects on the HPA axis and behavior.

Conclusion

This compound is a high-affinity CRF1 receptor antagonist that effectively modulates the HPA axis. Preclinical data demonstrate its ability to significantly blunt acute stress-induced elevations in ACTH and corticosterone. Clinical findings suggest that it does not compromise the basal functioning of the HPA axis or its ability to respond to direct challenges, which is a favorable characteristic for a therapeutic agent. While the development of this compound was discontinued, the data gathered from its investigation provide a valuable foundation for the continued development of CRF1 receptor antagonists as a novel pharmacotherapy for depression, anxiety, and other stress-related disorders. The principle of targeting the CRF1 receptor remains a promising strategy in psychiatric drug development.[5][7]

References

- 1. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Treatment of depression with the CRH-1-receptor antagonist this compound: endocrine changes and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The anxiolytic effect of the CRH(1) receptor antagonist this compound depends on innate emotionality in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The corticotropin-releasing factor1 receptor antagonist this compound attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the high-affinity corticotropin-releasing hormone receptor 1 antagonist this compound in major depression: the first 20 patients treated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Is the HPA Axis as Target for Depression Outdated, or Is There a New Hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Corticotrophin releasing factor receptor 1 antagonists prevent chronic stress-induced behavioral changes and synapse loss in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | The Antagonism of Corticotropin-Releasing Factor Receptor-1 in Brain Suppress Stress-Induced Propofol Self-Administration in Rats [frontiersin.org]

The Antidepressant Potential of R121919: A Technical Guide for Researchers

An In-depth Examination of a Pioneering CRF1 Receptor Antagonist

This technical guide provides a comprehensive overview of the scientific data and experimental protocols related to the antidepressant potential of R121919 (also known as NBI-30775), a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. This document is intended for researchers, scientists, and drug development professionals interested in the neurobiology of stress, mood disorders, and the therapeutic potential of CRF1 receptor modulation.

Core Mechanism of Action: CRF1 Receptor Antagonism

This compound is a non-peptide, orally bioavailable small molecule that exhibits high-affinity and selective antagonist activity at the CRF1 receptor. The overactivity of the corticotropin-releasing factor (CRF) system, a key mediator of the stress response, has been strongly implicated in the pathophysiology of major depression and anxiety disorders. By blocking the CRF1 receptor, this compound was developed to mitigate the downstream effects of excessive CRF signaling, thereby producing anxiolytic and antidepressant effects.

Binding Affinity and Selectivity

This compound demonstrates potent and selective binding to the CRF1 receptor.

| Parameter | Value | Reference |

| Binding Affinity (Ki) | 2-5 nM | [1] |

| Selectivity | >1000-fold weaker activity at the CRF2 receptor, CRF-binding protein, and 70 other receptor types. | [1] |

Signaling Pathway

The CRF1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs-adenylyl cyclase pathway, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA, in turn, can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which is involved in regulating the expression of genes related to neuronal plasticity and stress responses. The CRF1 receptor can also couple to other G-proteins, such as Gq, activating the phospholipase C (PLC) pathway.

Preclinical Evidence for Antidepressant and Anxiolytic Potential

A series of preclinical studies in rodent models provided the initial evidence for the antidepressant and anxiolytic properties of this compound. These studies primarily focused on animal models of stress and anxiety-like behavior, as well as the neuroendocrine response to stress.

Animal Models

Defensive Withdrawal Test: This test assesses anxiety-like behavior in rats. The apparatus consists of a small, dark chamber attached to a large, brightly lit open field. Anxious animals tend to remain in the perceived safety of the dark chamber.

Forced Swim Test: This is a common behavioral test used to screen for antidepressant-like activity. Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with a reduction in immobility time suggesting an antidepressant effect. However, results for this compound in this model have been inconsistent.[2]

Preclinical Efficacy Data

The following tables summarize the key quantitative findings from preclinical studies with this compound.

Table 1: Effects of this compound in the Defensive Withdrawal Test in Rats

| Dose | Parameter | Vehicle | This compound | p-value | Reference |

| 20 mg/kg/day (chronic) | Time in Open Field (seconds) | 52 ± 12 | 138 ± 36 | p=0.01 | [3] |

Table 2: Effects of Acute this compound Administration on Stress-Induced HPA Axis Activation in Rats

| Stressor | Dose | Hormone | % Attenuation vs. Vehicle | Reference |

| 5-min Restraint | Not specified (dose-dependent) | Peak Plasma ACTH | 91% | |

| 5-min Restraint | Not specified (dose-dependent) | Peak Plasma Corticosterone | 75% | |

| Novelty | 10 mg/kg | ACTH | 82% | |

| Novelty | 10 mg/kg | Corticosterone | 97% |

Table 3: Receptor Occupancy of this compound in Rat Cortex

| Dose | Time Post-Injection | % CRF1 Receptor Occupancy | Reference |

| 10 mg/kg (s.c.) | 75 minutes | ~85% |

Experimental Protocols

Defensive Withdrawal Test Protocol (Rat)

Forced Swim Test Protocol (Rat)

Clinical Development and Findings

The promising preclinical data led to the initiation of a clinical development program to explore the antidepressant potential of this compound in patients with major depressive disorder.

Phase IIa Open-Label Study

An open-label, phase IIa clinical trial was conducted to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with a major depressive episode.[4]

Study Design:

-

Population: 24 inpatients with a major depressive episode.[5]

-

Duration: 30 days.[4]

-

Dosing: Two dose-escalation panels:

-

Primary Outcome: Safety and tolerability.

-

Secondary Outcomes: Changes in depression and anxiety scores (Hamilton Depression Rating Scale - HAM-D, Hamilton Anxiety Rating Scale - HAM-A), and effects on sleep electroencephalogram (EEG).

Clinical Efficacy and Safety Data

Table 4: Clinical Outcomes of this compound Treatment in Major Depression (30-day open-label trial)

| Outcome Measure | Finding | Reference |

| Depression Scores (HAM-D) | Significant reduction from baseline. | [4] |

| Anxiety Scores (HAM-A) | Significant reduction from baseline. | [4] |

| HPA Axis Function | No impairment of corticotropin (B344483) and cortisol secretion at baseline or after CRH challenge. | [5] |

| Sleep EEG | Significant increase in slow-wave sleep; trend towards decreased awakenings and REM density. | [6] |

| Safety and Tolerability | Generally well-tolerated with no serious adverse events reported in this study. | [5] |

| Weight and Leptin | No significant changes in body weight or plasma leptin concentrations. | [7] |

Discontinuation of Development

Despite the promising initial findings, the clinical development of this compound was discontinued (B1498344) due to observations of elevated liver enzymes in healthy subjects in a parallel study, raising concerns about potential hepatotoxicity.[4]

Summary and Future Directions

This compound was a pioneering CRF1 receptor antagonist that demonstrated significant antidepressant and anxiolytic potential in both preclinical models and an initial human clinical trial. Its mechanism of action, targeting the stress-related CRF system, represented a novel approach to the treatment of mood disorders. The findings from the this compound development program provided crucial proof-of-concept for the therapeutic potential of CRF1 receptor antagonism in depression.

The discontinuation of this compound's development due to liver safety concerns highlights the challenges in translating preclinical findings to clinical success. However, the knowledge gained from the study of this compound has paved the way for the development of a new generation of CRF1 receptor antagonists with improved safety profiles. Future research in this area will likely focus on:

-

Developing CRF1 receptor antagonists with a lower risk of hepatotoxicity.

-

Identifying patient populations with demonstrable HPA axis dysregulation who may be most likely to respond to this class of medication.

-

Exploring the potential of CRF1 receptor antagonists in other stress-related disorders.

The story of this compound serves as a valuable case study in psychiatric drug development, underscoring both the promise of novel neurobiological targets and the critical importance of thorough safety evaluations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of the high-affinity corticotropin-releasing hormone receptor 1 antagonist this compound in major depression: the first 20 patients treated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Treatment with the CRH1-receptor-antagonist this compound improves sleep-EEG in patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Treatment with a CRH-1-receptor antagonist (this compound) does not affect weight or plasma leptin concentration in patients with major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of R121919: A CRF1 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

R121919, also known as NBI-30775, is a potent and selective, non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1). Developed as a potential therapeutic for anxiety and depression, this compound demonstrated promising anxiolytic and antidepressant-like effects in preclinical models by attenuating the neuroendocrine, autonomic, and behavioral responses to stress. Despite initial positive findings in an open-label clinical trial in patients with major depressive disorder, the development of this compound was discontinued (B1498344) due to observations of elevated liver enzymes in healthy volunteers. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and key experimental data related to this compound.

Introduction

Corticotropin-releasing factor (CRF) is a key mediator of the stress response, acting through its principal receptor in the central nervous system, the CRF1 receptor.[1][2] Over-activation of the CRF/CRF1 system has been implicated in the pathophysiology of anxiety and depressive disorders.[3] This has led to the hypothesis that antagonizing the CRF1 receptor could be a novel therapeutic strategy for these conditions. This compound emerged as a promising small molecule antagonist with high affinity and selectivity for the CRF1 receptor and good oral bioavailability.[3][4]

Mechanism of Action

This compound is a potent and selective antagonist of the CRF1 receptor.[5] It competitively binds to the CRF1 receptor, preventing the binding of the endogenous ligand, CRF. This blockade attenuates the downstream signaling cascades typically initiated by CRF, most notably the activation of the hypothalamic-pituitary-adrenal (HPA) axis.[5]

CRF1 Receptor Signaling Pathway

The CRF1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gsα subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[6][7] This in turn activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB, leading to changes in gene expression. The CRF1 receptor can also couple to other G-proteins, such as Gq, activating the phospholipase C (PLC) pathway.[6][8]

Preclinical Development

In Vitro Pharmacology

This compound exhibits high binding affinity for the human CRF1 receptor.

| Parameter | Value | Reference |

| Ki (CRF1 Receptor) | 2-5 nM | [5] |

| Ki (CRF1 Receptor) | 3.5 nM | [4] |

| Selectivity | >1000-fold weaker activity at CRF2 receptor, CRF-binding protein, or 70 other receptor types | [5] |

Preclinical Pharmacokinetics (Rat)

Pharmacokinetic studies in rats demonstrated good oral bioavailability and brain penetration.

| Parameter | Route | Dose | Cmax | Tmax | AUC | t1/2 | Reference |

| This compound | Oral | 10 mg/kg | 205 ng/mL | 2.0 h | 1299 ngh/mL | 2.8 h | [4] |

| This compound | IV | 2 mg/kg | - | - | 599 ngh/mL | 2.8 h | [4] |

In Vivo Efficacy

This compound dose-dependently attenuated the release of stress hormones, adrenocorticotropic hormone (ACTH), and corticosterone (B1669441) in response to restraint stress in rats.[5]

| Dose (mg/kg, i.v.) | Peak ACTH Reduction (%) | Peak Corticosterone Reduction (%) | Reference |

| 10 | 91 | 75 | [5] |

A 10 mg/kg subcutaneous dose of this compound decreased the ACTH and corticosterone response to novelty by 82% and 97%, respectively.[5] This dose was associated with approximately 85% occupancy of the CRF1 receptor in the cortex.[5]

Defensive Withdrawal Test (Rat)

In the defensive withdrawal paradigm, acute administration of this compound demonstrated anxiolytic-like effects by increasing the time spent in the open field and decreasing the latency to emerge from a protective tube.[5][9] Chronic administration of 20 mg/kg/day for approximately 4 weeks also resulted in a significant increase in time spent in the open field.[9]

| Treatment | Dose (mg/kg/day) | Time in Open Field (seconds) | Latency to Emerge (seconds) | Reference |

| Vehicle (Chronic) | - | 52.2 ± 12.6 | 372.9 ± 63.5 | [9] |

| This compound (Chronic) | 20 | 138.6 ± 32.6 | 235.9 ± 46.0 | [9] |

Elevated Plus-Maze Test (Rat)

While chronic administration did not show a significant effect in the elevated plus-maze test, acute oral administration of this compound at doses of 0.63 to 20 mg/kg dose-dependently attenuated swim stress-induced anxiogenic-like behavior in this model.

Clinical Development

Phase I/IIa Clinical Trial in Major Depressive Disorder

An open-label, dose-escalation study was conducted in 24 patients with a major depressive episode to evaluate the safety, tolerability, and preliminary efficacy of this compound.[3]

Study Design:

-

Population: 24 inpatients with a major depressive episode.

-

Duration: 30 days.

-

Dosing: Two dose-escalation panels:

-

Panel 1 (n=10): 5 mg to 40 mg per day.

-

Panel 2 (n=10): 40 mg to 80 mg per day.

-

-

Primary Outcome: Safety and tolerability.

-

Secondary Outcomes: Changes in depression and anxiety scores (e.g., Hamilton Depression Rating Scale - HAM-D).

Results:

-

Safety and Tolerability: this compound was generally safe and well-tolerated. No serious adverse events were reported, and it did not impair the HPA axis at baseline or in response to a CRF challenge.[3]

Discontinuation of Development

Further development of this compound was halted due to the observation of elevated liver enzymes in two healthy subjects during a subsequent study.[10]

Experimental Protocols

Receptor Binding Assay (General Protocol)

A radioligand binding assay is typically used to determine the binding affinity of a compound for its target receptor.

In Vivo Stress Model: Restraint Stress (Rat)

This model is used to assess the effect of a compound on the HPA axis response to an acute stressor.

Procedure:

-

Male Sprague-Dawley rats are surgically implanted with jugular cannulas for blood sampling.

-

This compound or vehicle is administered intravenously (i.v.) 60 minutes prior to stress induction.

-

Rats are placed in a restraint tube for a period of 5 minutes.

-

Blood samples are collected at various time points before, during, and after restraint.

-

Plasma levels of ACTH and corticosterone are measured by radioimmunoassay.

Behavioral Model: Defensive Withdrawal (Rat)

This test assesses anxiety-like behavior based on the conflict between exploring a novel environment and seeking safety in a confined space.

Apparatus:

-

A cylindrical tube (the "safe" chamber).

-

An open, brightly lit arena.

Procedure:

-

Rats are administered this compound or vehicle subcutaneously 60 minutes before testing.

-

Each rat is placed in the cylindrical tube located at the periphery of the open field.

-

The latency to emerge from the tube and the total time spent in the open field are recorded over a specified period.

Conclusion

This compound was a pioneering molecule in the development of CRF1 receptor antagonists for the treatment of stress-related psychiatric disorders. Its potent and selective antagonism of the CRF1 receptor translated into robust anxiolytic-like and HPA axis-attenuating effects in preclinical models. While the initial clinical findings in depression were encouraging, the emergence of liver safety signals ultimately led to the cessation of its development. The story of this compound highlights both the therapeutic potential of targeting the CRF1 receptor and the critical importance of thorough safety evaluation in drug development. The data and methodologies associated with this compound continue to be a valuable reference for the ongoing research and development of novel treatments for anxiety and depression.

References

- 1. The CRF System as a Therapeutic Target for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of the high-affinity corticotropin-releasing hormone receptor 1 antagonist this compound in major depression: the first 20 patients treated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The corticotropin-releasing factor1 receptor antagonist this compound attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for preparing and using a task to study “delayed safety-seeking behavior” in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Selective Antagonism of Corticotropin-Releasing Factor Receptor 1 by R121919: A Technical Overview

Abstract

This technical guide provides an in-depth analysis of the selective binding and functional antagonism of R121919 (also known as NBI-30775) for the Corticotropin-Releasing Factor Receptor 1 (CRF1) over the CRF2 receptor. This compound is a potent, non-peptide small molecule that has been instrumental in elucidating the role of the CRF1 receptor in stress-related disorders. This document details the quantitative binding affinities, outlines the experimental protocols for determining receptor selectivity, and illustrates the relevant signaling pathways. The high selectivity of this compound for CRF1, with a binding affinity in the low nanomolar range and over 1000-fold weaker activity at the CRF2 receptor, underscores its utility as a research tool and its potential as a therapeutic agent.[1] This guide is intended for researchers, scientists, and drug development professionals working in the fields of neuropharmacology and psychopharmacology.

Introduction: The CRF System and the Role of CRF1 Receptor Antagonists

The Corticotropin-Releasing Factor (CRF) system is a critical mediator of the endocrine, autonomic, and behavioral responses to stress. This system comprises CRF and related peptides (urocortins), and two primary G-protein coupled receptors: the CRF1 and CRF2 receptors. The CRF1 receptor is predominantly expressed in the brain, including the pituitary gland, and is the principal mediator of the anxiogenic effects of CRF. In contrast, the CRF2 receptor is more widely distributed in the peripheral tissues and specific brain regions, where it is implicated in a broader range of functions, including the modulation of the cardiovascular and gastrointestinal systems.

Dysregulation of the CRF system, particularly hyperactivation of CRF1 receptor signaling, has been linked to the pathophysiology of several stress-related psychiatric disorders, including anxiety, depression, and post-traumatic stress disorder (PTSD). Consequently, selective antagonists of the CRF1 receptor have been a major focus of drug discovery efforts aimed at developing novel therapeutics for these conditions. This compound is a prototypical high-affinity, selective CRF1 receptor antagonist that has been extensively studied in both preclinical and clinical settings.

This compound: A Highly Selective CRF1 Receptor Antagonist

This compound, with the chemical name 3-[6-(dimethylamino)-4-methyl-pyrid-3-yl]-2,5-dimethyl-N,N-dipropyl-pyrazolo[2,3-a]pyrimidin-7-amine, is a non-peptide small molecule that exhibits potent and selective antagonism of the CRF1 receptor. Its high affinity for the CRF1 receptor, coupled with its significantly lower affinity for the CRF2 receptor, makes it an invaluable tool for differentiating the physiological roles of these two receptor subtypes.

Quantitative Analysis of Receptor Selectivity

The selectivity of this compound for the CRF1 receptor over the CRF2 receptor has been established through rigorous in vitro pharmacological studies. This selectivity is quantified by comparing its binding affinity (Ki) and functional antagonism (IC50) at both receptor subtypes.

Radioligand Binding Affinity

Radioligand competition binding assays are employed to determine the binding affinity of this compound for CRF1 and CRF2 receptors. These assays measure the ability of this compound to displace a radiolabeled ligand from the receptor. The results are typically expressed as the inhibitor constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in the absence of the radioligand.

| Compound | Receptor | Ki (nM) | Selectivity (CRF2 Ki / CRF1 Ki) |

| This compound | CRF1 | 2-5[1] | >1000 |

| This compound | CRF2 | >5000 (inferred) | |

| NBI-34041 | CRF1 | 4.0[2] | >2500 |

| NBI-34041 | CRF2 | >10,000[2][3] |

*NBI-34041 is a successor compound to this compound.

Functional Antagonism

Functional assays, such as cAMP (cyclic adenosine (B11128) monophosphate) accumulation assays, are used to assess the ability of this compound to inhibit the intracellular signaling cascade initiated by agonist binding to CRF receptors. The potency of antagonism is determined by the IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the agonist-induced response.

| Compound | Receptor | Assay Type | IC50 (nM) |

| This compound | CRF1 | cAMP accumulation | 4[1] |

| This compound | CRF2 | cAMP accumulation | >1000 (inferred) |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to determine the selectivity of this compound for CRF1 over CRF2 receptors.

Radioligand Competition Binding Assay

This protocol describes a typical radioligand competition binding assay to determine the Ki of a test compound for CRF1 and CRF2 receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing either human CRF1 or CRF2 receptors.

-

Radioligand: [125I]-Tyr0-Sauvagine or [125I]-Tyr0-ovine CRF.

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of a non-radiolabeled CRF receptor agonist (e.g., 1 µM sauvagine).

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Plate Setup: To each well of a 96-well microplate, add assay buffer, the test compound at various concentrations (typically in a serial dilution), and the radioligand at a fixed concentration (usually at or below its Kd). For total binding wells, add only assay buffer and the radioligand. For non-specific binding wells, add assay buffer, the radioligand, and a high concentration of the non-labeled agonist.

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plates at room temperature (or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol outlines a functional assay to measure the antagonist activity of this compound by quantifying its ability to inhibit agonist-stimulated cAMP production.

Materials:

-

Cell line stably expressing either human CRF1 or CRF2 receptors (e.g., CHO or HEK293 cells).

-

CRF receptor agonist (e.g., CRF or urocortin).

-

Test compound: this compound.

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

96-well or 384-well cell culture plates.

-

Plate reader compatible with the chosen cAMP assay kit.

Procedure:

-

Cell Plating: Seed the cells into the appropriate cell culture plates and allow them to adhere and grow to a suitable confluency (typically 24-48 hours).

-

Pre-incubation with Antagonist: Remove the cell culture medium and pre-incubate the cells with various concentrations of the test compound (this compound) in stimulation buffer for a specific period (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add the CRF receptor agonist at a fixed concentration (typically the EC80) to the wells containing the antagonist and incubate for a further period (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the antagonist concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that causes a 50% reduction in the agonist-induced cAMP production.

Signaling Pathways

CRF1 and CRF2 Receptor Signaling

Both CRF1 and CRF2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gs alpha subunit. Upon agonist binding, a conformational change in the receptor activates Gs, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response. This compound, as a CRF1 antagonist, blocks the initial step of this cascade at the CRF1 receptor, thereby preventing downstream signaling.

Experimental and Logical Workflows

The determination of this compound's selectivity involves a logical workflow that integrates both binding and functional assays.

Conclusion

The comprehensive data presented in this technical guide unequivocally demonstrate that this compound is a potent and highly selective antagonist of the CRF1 receptor. Its low nanomolar affinity for CRF1, combined with its negligible activity at the CRF2 receptor, establishes it as a critical pharmacological tool for investigating the distinct roles of the CRF receptor subtypes in health and disease. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation of novel CRF receptor modulators. The exceptional selectivity profile of this compound has paved the way for a deeper understanding of the CRF system's involvement in stress-related pathologies and continues to inform the development of next-generation therapeutics targeting the CRF1 receptor.

References

Early-Phase Clinical Studies of R121919 in Depression: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

R121919, a potent and selective corticotropin-releasing hormone receptor 1 (CRH-R1) antagonist, emerged as a promising novel therapeutic agent for major depressive disorder (MDD). The rationale for its development was strongly rooted in the neurobiological hypothesis that hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis, driven by excessive CRH, is a key pathophysiological mechanism in depression.[1][2][3] This whitepaper provides a detailed overview of the early-phase clinical studies of this compound, focusing on the available data regarding its mechanism of action, pharmacokinetics, safety, and efficacy in patients with MDD.

Mechanism of Action: Targeting the Stress Axis

This compound is a non-peptide, orally bioavailable small molecule that exhibits high-affinity and selective antagonism of the CRH-R1. In states of chronic stress and depression, elevated levels of CRH in the central nervous system are thought to mediate symptoms such as anxiety, anhedonia, and sleep disturbances through the activation of CRH-R1. By blocking this receptor, this compound was hypothesized to normalize HPA axis function and alleviate the core symptoms of depression.

Early-Phase Clinical Development

The primary investigation into the antidepressant potential of this compound was a Phase IIa open-label, dose-escalation study conducted in Germany.[4][5] This initial trial was designed to assess the safety, tolerability, and preliminary efficacy of this compound in patients with MDD.[4][5]

Experimental Protocol

The study enrolled 24 patients diagnosed with a major depressive episode.[1] Of these, 20 patients completed the 30-day treatment period.[4][5] The participants were divided into two dose-escalation panels:[1][3]

-

Panel 1 (n=10): The dosage was escalated from 5 mg to 40 mg daily over the 30-day period.

-

Panel 2 (n=10): The dosage was escalated from 40 mg to 80 mg daily over the 30-day period.[1][3]

The primary objectives were to evaluate the safety and tolerability of this compound and to gather preliminary data on its antidepressant and anxiolytic effects.[1]

Data Presentation

Pharmacokinetic Properties

Limited pharmacokinetic data from human studies are available in the public domain. The terminal elimination half-life of this compound has been reported to be approximately 30 to 50 hours.

| Parameter | Value |

| Route of Administration | Oral |

| Absorption | Well absorbed in humans[1] |

| Terminal Half-Life | ~30 - 50 hours |

Table 1: Pharmacokinetic Profile of this compound in Humans.

Efficacy Results

The open-label study reported significant reductions in both depression and anxiety scores, as rated by clinicians and patients.[1] However, specific quantitative data on the mean changes in rating scales such as the Hamilton Depression Rating Scale (HAM-D) or the Hamilton Anxiety Rating Scale (HAM-A) are not detailed in the available literature. The observed improvement in affective symptomatology was noted to worsen upon discontinuation of the drug.[1]

| Outcome Measure | Result |

| Depression Scores | Significant reduction observed[1] |

| Anxiety Scores | Significant reduction observed[1] |

Table 2: Summary of Efficacy Findings from the Phase IIa Study. Note: Specific mean score changes and statistical values are not publicly available.

Safety and Tolerability

This compound was found to be safe and well-tolerated by the patients in the 30-day study.[1][4] Importantly, the study investigated the endocrine effects of CRH-R1 blockade and found that this compound did not impair baseline corticotropin (B344483) and cortisol secretory activity, nor did it blunt the response to an exogenous CRH challenge.[1][3] No serious adverse effects were reported on the hypothalamic-pituitary-gonadal system, the hypothalamic-pituitary-thyroid axis, or the renin-angiotensin system.[3]

Despite the promising initial findings, the clinical development of this compound was discontinued (B1498344) due to the observation of elevated liver enzymes in healthy volunteers in a separate trial.[4]

| System/Parameter | Observation |

| General Tolerability | Safe and well-tolerated in the 30-day study[1][4] |

| HPA Axis Function | No impairment of baseline or CRH-stimulated corticotropin and cortisol secretion[1][3] |

| Other Endocrine Systems | No adverse effects on gonadal, thyroid, or renin-angiotensin systems[3] |

| Liver Function | Elevated liver enzymes observed in a separate trial with healthy volunteers, leading to discontinuation[4] |

Table 3: Safety and Tolerability Profile of this compound.

Effects on Sleep

A sub-study involving 10 patients from the Phase IIa trial investigated the effects of this compound on sleep architecture using electroencephalography (EEG). The results showed a significant increase in slow-wave sleep and a trend towards a decrease in the number of awakenings and REM density. These findings suggest a potential normalizing effect of this compound on the sleep disturbances commonly associated with depression.

Conclusion

The early-phase clinical studies of this compound provided preliminary evidence for the therapeutic potential of CRH-R1 antagonism in the treatment of major depressive disorder. The initial open-label trial demonstrated that this compound was well-tolerated and showed signals of efficacy in reducing both depressive and anxiety symptoms without adversely affecting the HPA axis's stress response capabilities. However, the development of this compound was halted due to safety concerns related to liver enzyme elevations. Despite the discontinuation of this compound, these pioneering studies have been instrumental in validating the CRH-R1 as a viable target for the development of novel antidepressants and have paved the way for further research into this class of compounds.

References

- 1. Effects of the high-affinity corticotropin-releasing hormone receptor 1 antagonist this compound in major depression: the first 20 patients treated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and this compound, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Treatment of depression with the CRH-1-receptor antagonist this compound: endocrine changes and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The HPA Axis as Target for Depression - Menke - Current Neuropharmacology [hum-ecol.ru]

Methodological & Application

Optimal Dosage of R121919 for Anxiety Models in Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the optimal dosage and experimental protocols for utilizing the selective CRF1 receptor antagonist, R121919, in common mouse models of anxiety. The following sections detail the mechanism of action, recommended dosages, and step-by-step protocols for the elevated plus maze, light-dark box, and defensive withdrawal tests.

Introduction to this compound

This compound is a potent and selective, non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1). The CRF system plays a pivotal role in the mammalian stress response, and hyperactivity of this system is implicated in the pathophysiology of anxiety and depressive disorders. By blocking the CRF1 receptor, this compound attenuates the physiological and behavioral effects of stress, demonstrating anxiolytic properties in various preclinical models. It exhibits a steep dose-response curve in mice, indicating the importance of precise dose selection for achieving desired anxiolytic effects without confounding sedative or other off-target effects.

Mechanism of Action

Stress triggers the release of corticotropin-releasing factor (CRF) in the brain. CRF binds to its receptors, primarily CRF1 and CRF2, initiating a signaling cascade that results in the physiological and behavioral manifestations of stress and anxiety. This compound acts by competitively binding to the CRF1 receptor, thereby preventing the binding of endogenous CRF and blocking its downstream signaling. This action is believed to mediate its anxiolytic effects.

Recommended Dosages and Administration

Based on available preclinical data, the anxiolytic effects of this compound in mice are typically observed in the dose range of 10 mg/kg to 20 mg/kg. The optimal dose can vary depending on the specific anxiety model, mouse strain, and administration route.

Administration Routes:

-

Subcutaneous (s.c.) injection: A common route for preclinical studies.

-

Oral (p.o.) gavage: Suitable for assessing oral bioavailability and clinical relevance.

-

Intraperitoneal (i.p.) injection: Another frequently used parenteral route.

Vehicle: this compound can be dissolved in a vehicle such as 20% w/v hydroxypropyl-β-cyclodextrin in sterile water (pH adjusted to 4.5).[1]

Quantitative Data Summary

While comprehensive dose-response data for this compound in mouse anxiety models is not extensively published in a single source, the following table summarizes expected outcomes based on effective doses reported in rodent studies. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental conditions.

| Behavioral Test | Mouse Strain | Dosage Range (mg/kg) | Route | Expected Anxiolytic Effect |

| Elevated Plus Maze | General Use | 10 - 20 | s.c. | Increased time spent in open arms, Increased number of entries into open arms. |

| Light-Dark Box Test | General Use | 10 - 20 | s.c. | Increased time spent in the light compartment, Increased number of transitions between compartments. |

| Defensive Withdrawal | General Use | 10 - 20 | s.c. | Decreased latency to emerge from a confined space, Increased time spent in the open area. (Based on rat data[2][3]) |

Experimental Protocols

The following are detailed protocols for conducting common anxiety-like behavior tests in mice, adapted for the evaluation of this compound.

Elevated Plus Maze (EPM)

The EPM test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.[4] Anxiolytic compounds increase the exploration of the open arms.

Materials:

-

Elevated plus maze apparatus (for mice: two open arms, ~30x5 cm; two closed arms, ~30x5x15 cm; elevated ~40-50 cm from the floor).[5][6]

-

Video tracking system and software.

-

This compound solution and vehicle.

-

Standard mouse cages.

-

70% ethanol (B145695) for cleaning.

Protocol:

-

Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment. The room should be dimly lit.

-

Drug Administration: Administer this compound or vehicle via the chosen route (e.g., s.c.) 30-60 minutes prior to testing.

-

Testing Procedure:

-

Data Analysis:

-

Time spent in the open arms (s).

-

Number of entries into the open arms.

-

Time spent in the closed arms (s).

-

Number of entries into the closed arms.

-

Total distance traveled (cm) to assess general locomotor activity.

-

-

Cleaning: Thoroughly clean the maze with 70% ethanol between each trial.

Light-Dark Box Test

This test is based on the innate aversion of mice to brightly illuminated areas and their natural exploratory behavior in novel environments.[8] Anxiolytics increase the time spent in the light compartment.

Materials:

-

Light-dark box apparatus (a box divided into a small, dark compartment and a larger, illuminated compartment, with an opening between them).[8]

-

Light source to illuminate the light compartment (e.g., ~400-600 lux).

-

Video tracking system and software.

-

This compound solution and vehicle.

-

Standard mouse cages.

-

70% ethanol for cleaning.

Protocol:

-

Acclimation: Acclimate mice to the testing room for at least 1 hour prior to the test. The room should be quiet.

-

Drug Administration: Administer this compound or vehicle 30-60 minutes before testing.

-

Testing Procedure:

-

Data Analysis:

-

Time spent in the light compartment (s).

-

Latency to first enter the dark compartment (s).

-

Number of transitions between the light and dark compartments.

-

Total distance traveled (cm) to assess general locomotor activity.

-

-

Cleaning: Clean the apparatus thoroughly with 70% ethanol between animals.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. The corticotropin-releasing factor1 receptor antagonist this compound attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Light/dark Transition Test for Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of R121919 Solutions for Intravenous Injection

For Researchers, Scientists, and Drug Development Professionals

Introduction

R121919, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, has been investigated for its potential therapeutic effects in stress-related disorders. For preclinical in vivo studies, particularly those requiring systemic administration, the preparation of a sterile, stable, and safe intravenous (IV) solution is crucial. Due to the physicochemical properties of this compound, which is sparingly soluble in aqueous solutions, specific formulation strategies are required to achieve a concentration suitable for intravenous injection.

This document provides detailed application notes and protocols for the preparation of this compound solutions for intravenous injection, primarily for use in preclinical research settings. The information compiled is based on available data from scientific literature and supplier technical data sheets.

Physicochemical and Solubility Data of this compound

A summary of the relevant physicochemical and solubility data for this compound and its hydrochloride salt is presented in Table 1. This information is essential for understanding the formulation challenges and for the development of appropriate solubilization strategies.

| Parameter | Value | Source |

| Chemical Name | 3-[6-(Dimethylamino)-4-methyl-3-pyridinyl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride | [1] |

| Molecular Weight | 416.99 g/mol (hydrochloride salt) | [1] |

| Formula | C₂₂H₃₂N₆·HCl | [1] |

| Solubility (Ethanol) | Soluble to 100 mM | [1] |

| Solubility (DMSO) | Soluble to 10 mM with gentle warming | [1] |

| Storage (Solid) | Store at +4°C | [1] |

Recommended Protocol for Intravenous Solution Preparation in 70% PEG 400

Based on preclinical studies in rats, a common and effective vehicle for the intravenous administration of this compound is an aqueous solution of 70% (v/v) polyethylene (B3416737) glycol 400 (PEG 400).[2]

Materials and Equipment

-

This compound (or this compound hydrochloride)

-

Polyethylene glycol 400 (PEG 400), USP grade

-

Sterile Water for Injection (WFI)

-

Sterile, pyrogen-free glass vials

-

Sterile syringes and needles

-

0.22 µm sterile syringe filter (hydrophilic, compatible with PEG 400)

-

Vortex mixer

-

Analytical balance

-

pH meter (optional, for quality control)

Preparation Procedure

-

Vehicle Preparation:

-

In a sterile container, combine 70 mL of PEG 400 with 30 mL of Sterile Water for Injection to prepare 100 mL of a 70% (v/v) PEG 400 solution.

-

Mix thoroughly by inversion or vortexing until a homogenous solution is obtained.

-

-

This compound Dissolution:

-

Accurately weigh the required amount of this compound powder.

-

Add the this compound powder to the 70% PEG 400 vehicle.

-

Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.

-

-

Sterile Filtration:

-

Draw the this compound solution into a sterile syringe.

-

Attach a 0.22 µm sterile syringe filter to the syringe.

-

Filter the solution into a sterile, pyrogen-free vial. Due to the viscosity of the PEG 400 solution, a larger gauge needle and steady pressure may be required.

-

-

Quality Control (Recommended):

-

Visual Inspection: The final solution should be clear and free of any visible particulate matter.

-

pH Measurement: The pH of the final solution can be measured to ensure consistency between batches.

-

Storage and Stability

-

Storage: The prepared sterile solution should be stored in a tightly sealed, sterile vial at controlled room temperature or refrigerated (2-8°C), protected from light.

-

Stability: While aqueous solutions of PEG 400 are generally stable at room temperature, specific stability data for this compound in 70% PEG 400 is not extensively published. Therefore, it is recommended to prepare the solution fresh on the day of use . If short-term storage is necessary, it should be kept at 2-8°C and protected from light. Long-term storage is not recommended without conducting a formal stability study.

Experimental Workflow for IV Solution Preparation

Caption: Workflow for preparing this compound IV solution.

Signaling Pathway of this compound Action

This compound acts as an antagonist at the corticotropin-releasing factor 1 (CRF1) receptor. This receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which mediates the body's response to stress. By blocking the CRF1 receptor, this compound inhibits the downstream signaling cascade initiated by CRF, ultimately leading to a reduction in the release of adrenocorticotropic hormone (ACTH) and corticosterone.

Caption: this compound mechanism of action in the HPA axis.

Disclaimer

This document is intended for informational purposes for research professionals and is not a substitute for institutional guidelines or a comprehensive risk assessment. All procedures should be performed by trained personnel in a suitable laboratory environment, adhering to all relevant safety protocols. The stability and efficacy of extemporaneously prepared formulations can vary, and it is the responsibility of the researcher to ensure the quality and appropriateness of any solution prepared for in vivo use.

References

Application Notes and Protocols: R121919 Solubility in DMSO and Ethanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

R121919, also known as NBI-30775, is a potent and selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1).[1] It has been investigated for its anxiolytic and antidepressant properties, which are attributed to its ability to block the effects of corticotropin-releasing factor (CRF) in the brain.[2][3][4] The dysregulation of the CRF system, particularly through the CRF1 receptor, is implicated in the pathophysiology of stress-related disorders like depression and anxiety.[2][5] this compound's mechanism of action involves antagonizing the action of CRH at the CRF1 receptor, thereby modulating the hypothalamic-pituitary-adrenal (HPA) axis and other neural circuits involved in the stress response.[2][6][7]

Properly solubilizing this compound is a critical first step for in vitro and in vivo studies. This document provides detailed information on the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695), along with protocols for preparing stock solutions and a general method for solubility determination.

This compound Signaling Pathway

This compound acts as an antagonist at the CRF1 receptor. In conditions of stress, CRF is released from the hypothalamus and binds to CRF1 receptors in the anterior pituitary. This binding event initiates a signaling cascade, a key part of the HPA axis, which ultimately leads to the production of cortisol. This compound competitively binds to the CRF1 receptor, preventing CRF from binding and thereby inhibiting the downstream signaling cascade.

Quantitative Solubility Data